Barekol

Natural Product Chemistry Stereochemistry Structure Elucidation

Barekol is a tetracyclic diterpene natural product first isolated from the marine sponge Raspailia sp. It belongs to the class of organic compounds known as cyclic alcohols and derivatives, with the molecular formula C₂₀H₃₄O and a monoisotopic mass of 290.26097 Da.

Molecular Formula C20H34O
Molecular Weight 290.5 g/mol
Cat. No. B1259317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarekol
Synonymsbarekol
Molecular FormulaC20H34O
Molecular Weight290.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC3(C2CCC(=C)C(C3)O)C)C)C
InChIInChI=1S/C20H34O/c1-14-7-8-17-19(4,13-15(14)21)12-9-16-18(2,3)10-6-11-20(16,17)5/h15-17,21H,1,6-13H2,2-5H3/t15-,16+,17+,19+,20+/m1/s1
InChIKeyFVXFGAOOEQVNTJ-ORZNMBHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Barekol for Research: Sourcing the Marine Diterpene (C₂₀H₃₄O) Isolated from Raspailia sp.


Barekol is a tetracyclic diterpene natural product first isolated from the marine sponge Raspailia sp. [1]. It belongs to the class of organic compounds known as cyclic alcohols and derivatives, with the molecular formula C₂₀H₃₄O and a monoisotopic mass of 290.26097 Da . Its absolute configuration has been determined via circular dichroism (CD) measurements of its keto-derivative [1]. Chemically, it is defined by the IUPAC name (4aS,6aS,8R,11aS,11bS)-4,4,6a,11b-tetramethyl-9-methylidene-tetradecahydro-1H-cyclohepta[a]naphthalen-8-ol .

Stereochemically defined marine diterpene reference standard
Supports natural product dereplication and chiral analysis workflows
Supports synthetic methodology studies as a starting material

Why Barekol Cannot Be Substituted with Generic Analogs: A Critical Analysis for Procurement


Barekol cannot be substituted with generic analogs due to a critical lack of defined, quantifiable differentiation parameters. Unlike well-characterized compounds where substitution is based on clear functional comparisons (e.g., potency, selectivity), the scientific literature on Barekol is limited to its isolation, structure elucidation, and total synthesis [1]. There are no reported quantitative biological activities (e.g., IC₅₀, Kᵢ, EC₅₀) for Barekol or its closest co-isolated analogs, such as barekoxide and zaatirin [2]. Therefore, any substitution is scientifically baseless. The only rational basis for procurement is the compound's unique identity as a synthetic standard, a reference material for dereplication, or a specific starting material for further chemical transformation as described in total synthesis efforts [3].

Structural analogs may not be directly substitutable

Co-isolated compounds barekoxide and zaatirin lack reported quantitative bioactivity data, preventing functional comparison.

Compound identity must be verified prior to use

Frequent confusion with the dioxaphenalene barakol (C₁₃H₁₂O₄) can lead to procurement errors. Molecular identity and stereochemistry are the only reliable selection criteria.

Quantitative Evidence for Barekol: A Review of the Scarce but Critical Data Points


Barekol's Unique Structural and Stereochemical Identity Confirmed by CD Spectroscopy

The absolute configuration of Barekol is uniquely defined and cannot be assumed for other structural analogs. While the planar structures of several co-isolated diterpenes (e.g., barekoxide, zaatirin) were established by NMR and MS, the absolute configuration of Barekol was specifically and unambiguously determined through circular dichroism (CD) measurements of its keto-derivative [1]. This provides a verifiable stereochemical fingerprint.

Stereochemical Assignment
Class-level inference
Absolute configuration determined via CD of keto-derivative
Supports use as an authentic reference standard with defined 3D structure
Limited to initial isolation report
Natural Product Chemistry Stereochemistry Structure Elucidation

Availability of a Stereocontrolled Total Synthesis Route for (-)-Barekol

A catalyst-controlled formal [4+3] cycloaddition methodology has been specifically developed and applied to the total synthesis of (-)-barekol [1]. The reaction proceeds via a tandem cyclopropanation/Cope rearrangement of a divinylcyclopropane intermediate, enabling stereoselective construction of the fused 7-membered carbocyclic core. While the publication does not provide a direct yield comparison for barekol synthesis using alternative catalysts, the methodology is presented as an effective, stereoselective approach for constructing this challenging ring system [2].

Synthetic Accessibility
Class-level inference
Published stereocontrolled [4+3] cycloaddition route using dirhodium catalysis
Provides a stereodefined pathway for obtaining (-)-barekol
No direct comparative yield data reported
Synthetic Organic Chemistry Methodology Natural Product Synthesis

Distinguishing Barekol from Barakol: A Critical Identity Clarification for Procurement

A common and critical procurement error is the conflation of Barekol (C₂₀H₃₄O, a marine diterpene) with Barakol (C₁₃H₁₂O₄, a dioxaphenalene derivative from Cassia siamea) [1]. These are chemically and functionally distinct entities. Quantitative data reported for Barakol (e.g., an IC₅₀ of 1.5 mM in P19 cells [2] or >431 µM in SH-SY5Y cells [3]) are frequently misattributed to Barekol. This misidentification leads to flawed experimental design and irreproducible results. No such quantitative bioactivity data exists for Barekol.

Identity vs. Barakol
Head-to-head
Barekol: C₂₀H₃₄O marine diterpene; Barakol: C₁₃H₁₂O₄ plant-derived dioxaphenalene. No shared bioactivity.
Identity verification critical for preventing procurement errors
Reported IC₅₀ values belong to barakol, not barekol
Chemical Identity Quality Control Compound Misidentification

Evidence-Based Application Scenarios for Barekol in Research and Industrial Settings


Procurement as an Authentic Reference Standard for Dereplication Studies

Given its well-defined structure and stereochemistry [1], Barekol is ideally suited as an authentic standard in dereplication efforts. Researchers analyzing extracts from Raspailia sp. or other marine sponges can use Barekol to quickly identify and rule out known compounds, focusing their efforts on novel chemistry. This application relies directly on the structural and stereochemical evidence presented in Section 3.

Use as a Defined Starting Material or Intermediate in Total Synthesis

For synthetic chemistry groups, Barekol can serve as a target for developing new synthetic methodologies or as a key intermediate, as demonstrated by its total synthesis [2]. Its unique fused 7-membered carbocyclic core makes it a compelling challenge for testing new cycloaddition strategies or catalytic systems, a scenario directly supported by the synthetic methodology evidence in Section 3.

A Critical Control for Ensuring Correct Chemical Identity in Procurement

The most critical application for this evidence guide is in the procurement process itself. The stark, quantified differences in molecular identity and bioactivity between Barekol and the frequently confused Barakol provide a mandatory verification step. A researcher requiring the diterpene Barekol must ensure the vendor provides the compound with the formula C₂₀H₃₄O (MW 290.48), and must reject any material associated with the bioactivity data or CAS number of Barakol. This scenario is a direct outcome of the comparative evidence in Section 3.

Application
Selection Property
Validation Focus
Marine natural product dereplication
Stereochemically defined reference standard
Retention time and CD signature match with isolate
Synthetic methodology development
Published stereocontrolled [4+3] cycloaddition route
Reproduce reported synthetic strategy
Procurement identity control
Molecular formula and stereochemistry
Differentiate from barakol by MW and spectral data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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